molecular formula C8H17NO B1398776 4-Isopropylpiperidin-4-ol CAS No. 553631-46-2

4-Isopropylpiperidin-4-ol

Cat. No.: B1398776
CAS No.: 553631-46-2
M. Wt: 143.23 g/mol
InChI Key: AREAPMVZFHKETO-UHFFFAOYSA-N
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Description

4-Isopropylpiperidin-4-ol is a compound used in laboratory chemicals and the manufacture of chemical compounds . It is a colorless to white to yellow solid or liquid . Its molecular formula is C8H17NO and it has a molecular weight of 143.23 g/mol.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a colorless to white to yellow solid or liquid . Its molecular formula is C8H17NO and it has a molecular weight of 143.23 g/mol.

Scientific Research Applications

Stereochemistry and Analgesic Properties

  • Research has established the stereochemistry of diastereoisomeric propionyl esters of related piperidin-4-ols, which is significant in understanding their analgesic properties. This understanding was achieved through 13C NMR analysis, demonstrating the importance of stereochemistry in medicinal applications (Casy, Dewar, & Pascoe, 1983).

Biological Activity of Piperidin-4-one Derivatives

  • Piperidin-4-ol derivatives have been synthesized and analyzed for their stereochemical effects on antibacterial, antifungal, and anthelmintic activities. This indicates potential applications of such compounds in developing new treatments for various infections (Venkatesan & Maruthavanan, 2015).

Dielectric Analysis in Drug Delivery

  • Novel bipodal and tripodal piperidin-4-ols have undergone dielectric analysis, which is significant in drug delivery applications. These studies show that such compounds can potentially enhance drug release in conjunction with polymers, suggesting a role in the formulation of more effective drug delivery systems (Rajesh, Vijayakumar, Reddy, & Sarveswari, 2014).

Cytotoxicity and Potential in Anticancer Drug Development

  • Piperidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells. These findings suggest that these compounds may have potential applications in anticancer drug development, highlighting their significance in medicinal chemistry (Parthiban et al., 2011).

Ultrasonic Synthesis and Structural Confinements

  • The ultrasonic-promoted synthesis of piperidin-4-ols shows their potential in creating sterically hindered derivatives. This method maintains higher yields and offers new ways to synthesize complex chemical structures, beneficial for pharmaceutical and chemical research (Rajesh, Reddy, & Vijayakumar, 2012).

Therapeutic Potential in Neurological Disorders

  • 4-Aminopyridine, a related compound, is used in multiple sclerosis for symptomatic relief. Studies have shown its potential in preventing neuroaxonal loss in the central nervous system, suggesting a broader therapeutic application for similar compounds in treating neurological disorders (Dietrich et al., 2020).

Safety and Hazards

According to the safety data sheet, 4-Isopropylpiperidin-4-ol is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and may cause respiratory irritation .

Properties

IUPAC Name

4-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREAPMVZFHKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725968
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-46-2
Record name 4-(Propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was obtained analogously to Example IP 5d from 9.85 g (42.2 mmol) of 1-benzyl-4-isopropylpiperidin-4-ol. Yield: 1.13 g (19% of theoretical); C8H17NO (M=143.227); calc.: molpeak (M+H)+: 144; found: molpeak (M+H)+: 144; Rf value: 0.07 (silica gel, EtOAc/MeOH/NH3 5:5:0.5).
[Compound]
Name
5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-isopropylpiperidin-4-ol
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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